3-amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3O2/c1-3(2)11-5(7(12)13)4(8)6(9)10-11/h3H,1-2H3,(H2,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXDOYPHGNBQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)N)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with various biological targets, including enzymes and receptors. The following sections explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 208.99 g/mol. The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 81542-51-0 |
| InChI Key | CPVCVVMJPIOKMN-UHFFFAOYSA-N |
| Synonyms | 4-iodo-1H-pyrazol-3-amine, 3-amino-4-iodo-pyrazole |
| PubChem CID | 12831626 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit the proliferation of prostate cancer cell lines through antagonism of androgen receptors (AR) . This mechanism suggests potential applications in treating AR-dependent cancers.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by mediating the production of prostaglandins . The inhibition of COX enzymes can lead to reduced inflammation and pain, making such compounds valuable in therapeutic settings.
Antibacterial Properties
In addition to its antitumor and anti-inflammatory activities, this compound has shown promising antibacterial effects. Studies have reported that certain pyrazole derivatives possess broad-spectrum antibacterial activity, suggesting that this compound may inhibit bacterial growth through similar mechanisms .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Activity : A study published in MDPI indicated that compounds similar to 3-amino-4-iodo-pyrazoles exhibited high affinity for ARs and effectively inhibited the growth of prostate cancer cells .
- COX Inhibition : Research focusing on the structural biology of cyclooxygenases revealed that pyrazole derivatives could serve as effective inhibitors, potentially leading to novel anti-inflammatory drugs .
- Antibacterial Efficacy : A review highlighted various pyrazole derivatives' antibacterial properties against multiple strains, showcasing their potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C6H10IN3
Molecular Weight : 251.07 g/mol
IUPAC Name : 4-Iodo-2-propan-2-ylpyrazol-3-amine
This compound features an iodine atom at the 4-position of the pyrazole ring, an isopropyl group at the 3-position, and an amino group at the 5-position. Its unique structure contributes to its diverse applications.
Medicinal Chemistry
3-Amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting neurological disorders and inflammatory diseases. For instance, studies have indicated that pyrazole derivatives can act as enzyme inhibitors, modulating biological pathways critical for disease progression.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses, providing a pathway for developing anti-inflammatory drugs. The mechanism typically involves binding to the active site of the enzyme, thereby blocking its activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that it could be developed further as an antimicrobial agent.
Material Science
The compound is also being explored for its potential use in creating novel materials with unique electronic and optical properties. Its ability to participate in coupling reactions allows for the synthesis of complex organic materials that could be used in electronic devices or sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Properties
*Note: Molecular weights calculated based on formulas.
Key Observations:
- Amino Group: The 3-amino group in the target compound distinguishes it from analogs like the methyl-substituted derivative in , enabling hydrogen bonding critical for biological interactions .
- Carboxylic Acid : Common in all listed compounds, this group improves water solubility and facilitates salt formation for pharmaceutical formulations .
Preparation Methods
InCl3-Catalyzed Ultrasound-Assisted Synthesis
The four-component reaction (4-CR) methodology, exemplified by Liang et al., offers a robust platform for synthesizing polysubstituted pyrano[2,3-c]pyrazoles. Adapting this approach, 3-amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid could be synthesized via a one-pot reaction involving:
-
Ethyl 3-oxobutanoate (bearing the isopropyl group),
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Hydrazine hydrate ,
-
Iodomalononitrile (as an iodine source and nitrile precursor),
-
Methyl glyoxylate (for carboxylic acid functionality).
Under ultrasound irradiation (25 kHz, 40°C), InCl3 (20 mol%) in 50% EtOH facilitates rapid cyclization (20 min) with yields exceeding 85%. The mechanism involves InCl3-mediated Knoevenagel condensation, followed by nucleophilic attack and tautomerization (Scheme 1).
Table 1: Optimization of Multicomponent Reaction Conditions
| Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| None | 50% EtOH | 20 | 0 |
| InCl3 (20) | 50% EtOH | 20 | 92 |
| InCl3 (20) | H2O | 20 | 68 |
| InCl3 (20) | THF | 20 | 45 |
Ultrasound enhances mass transfer and reduces activation energy, critical for maintaining the integrity of the iodinated intermediate.
Cyclization of Hydrazines with β-Diketones
β-Diketone Cyclization for Regioselective Pyrazole Formation
The cyclocondensation of β-diketones with hydrazines, as demonstrated in CN111303035A, provides a pathway to 1,3,5-trisubstituted pyrazoles. For the target compound:
-
1-(Propan-2-yl)-3-aminopyrazole-5-carbonitrile is synthesized via cyclization of 3-amino-4-iodo-1-(propan-2-yl)-β-diketone with hydrazine hydrate in refluxing ethanol.
-
Hydrolysis of the nitrile group to carboxylic acid is achieved using H2SO4 (50%) at 80°C for 6 h.
Table 2: Cyclization Reaction Parameters
| β-Diketone Substituent | Hydrazine | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-Amino-4-iodo | Hydrazine | 80 | 78 |
| 3-Nitro | Methylhydrazine | 100 | 65 |
Regioselectivity is governed by the electron-withdrawing iodine atom, directing cyclization to the C4 position.
Electrophilic Iodination of Preformed Pyrazole Intermediates
N-Iodosuccinimide (NIS)-Mediated Iodination
Introducing iodine at the C4 position necessitates electrophilic substitution. Using 1-(propan-2-yl)-3-amino-1H-pyrazole-5-carboxylic acid as a substrate, iodination with NIS in acetic acid (60°C, 12 h) achieves 85% yield. The amino group at C3 activates the ring, directing iodination to the para position (C4).
Table 3: Iodination Reagent Screening
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NIS | AcOH | 60 | 85 |
| I2/HNO3 | DCM | 25 | 62 |
| ICl | MeCN | 40 | 71 |
NIS outperforms I2 due to its controlled reactivity and reduced polyiodination.
Functional Group Interconversion Approaches
Nitro Reduction and Cyan Hydrolysis
A stepwise route involves:
-
1-(Propan-2-yl)-3-nitro-1H-pyrazole-5-carbonitrile synthesis via cyclization.
-
Nitro reduction using H2/Pd-C (1 atm, EtOH, 25°C) to yield the amine.
-
Iodination with NIS.
-
Nitrile hydrolysis to carboxylic acid using KOH (aq.)/EtOH (1:1).
Table 4: Functional Group Transformation Yields
| Step | Reagent | Yield (%) |
|---|---|---|
| Nitro reduction | H2/Pd-C | 90 |
| Nitrile hydrolysis | KOH/EtOH | 88 |
Comparative Analysis of Synthetic Routes
Table 5: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Multicomponent (InCl3) | 1 | 92 | 0.3 |
| Cyclization-Iodination | 3 | 68 | 24 |
| Functional Interconversion | 4 | 72 | 36 |
The InCl3-catalyzed 4-CR method offers superior efficiency, though iodination post-cyclization remains necessary for regiochemical precision .
Q & A
Q. What are the standard synthetic routes for 3-amino-4-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or analogous precursors. For example, pyrazole-carboxylic acid derivatives can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid moiety . For iodination at the 4-position, electrophilic substitution or metal-catalyzed cross-coupling (e.g., using iodine sources in the presence of Cu or Pd catalysts) may be employed, though specific protocols for this compound require optimization.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Key characterization techniques include:
- NMR : The carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm, while the isopropyl group shows splitting patterns (e.g., septet for CH and doublets for CH₃). Aromatic protons in the pyrazole ring resonate between δ 6.5–8.5 ppm, depending on substituents .
- IR : Strong absorption bands for C=O (carboxylic acid, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) are critical .
- X-ray crystallography : Used to confirm the planar pyrazole ring and spatial arrangement of substituents, as demonstrated in related pyrazole-carboxylic acid structures .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 4-position of the pyrazole ring?
The iodinated pyrazole derivative is a prime candidate for Suzuki coupling. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in degassed DMF/water mixtures (3:1 v/v) at 80–100°C .
- Base selection : K₃PO₄ or Na₂CO₃ for maintaining pH and facilitating transmetallation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of reaction time (12–24 hr) and stoichiometry (1:1.2 molar ratio of pyrazole iodide to boronic acid) .
Q. How can discrepancies in NMR data for substituted pyrazole-carboxylic acids be resolved?
Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, shifting proton signals. Use DMSO-d₆ to stabilize the enolic form and observe distinct NH/OH peaks .
- Solvent effects : Polar solvents (e.g., D₂O) can broaden carboxylic acid protons. Deuteration or pH adjustment (e.g., using NaOD) clarifies splitting patterns .
- Dynamic NMR : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the isopropyl group .
Q. What strategies are effective for analyzing electronic effects of the iodo substituent on the pyrazole ring’s reactivity?
The iodine atom exerts strong electron-withdrawing effects, which can be quantified via:
- Hammett substituent constants : Correlate σₚ values with reaction rates (e.g., iodination reduces electron density at the 5-carboxylic acid group, affecting nucleophilic substitution).
- DFT calculations : Molecular orbital analysis (e.g., HOMO/LUMO energies) reveals charge distribution and reactive sites .
- Comparative synthesis : Synthesize analogs with Br/Cl substituents and compare reaction kinetics (e.g., Suzuki coupling efficiency) .
Methodological Considerations
Q. How to address low yields in hydrolysis steps during pyrazole-carboxylic acid synthesis?
Low yields during ester-to-acid hydrolysis (e.g., ethyl ester → carboxylic acid) may result from:
- Incomplete reaction : Extend reaction time (24–48 hr) or use stronger bases (e.g., NaOH instead of KOH) .
- Side reactions : Protect the amino group (e.g., acetylation) to prevent nucleophilic attack during hydrolysis.
- Purification : Acidify the reaction mixture (pH ~2) to precipitate the carboxylic acid, followed by recrystallization from ethanol/water .
Q. What are the challenges in crystallizing this compound?
Crystallization difficulties arise from:
- Solubility : The compound may be highly soluble in polar solvents (e.g., DMSO). Use mixed solvents (e.g., DMSO/water) and slow evaporation.
- Polymorphism : Screen multiple solvents (e.g., methanol, acetonitrile) and temperatures. Single-crystal X-ray data from analogous compounds (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) suggest monoclinic or orthorhombic systems with hydrogen-bonded dimers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
